molecular formula C21H20O7 B2559105 methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-37-5

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2559105
CAS No.: 869080-37-5
M. Wt: 384.384
InChI Key: OCUANXLJNQPTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (C₂₀H₁₈O₇) is a coumarin derivative characterized by a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a methoxy-acetate substituent at position 7 of the coumarin core . Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound’s structural complexity and functional groups position it as a candidate for targeted therapeutic applications. Below, we compare its structural, synthetic, and biological features with analogous coumarin-based compounds.

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15-7-6-14(27-11-19(22)26-4)10-17(15)28-21(23)20(12)13-5-8-16(24-2)18(9-13)25-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUANXLJNQPTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 4-Methylsalicylaldehyde : Synthesized via Duff formylation of 4-methylphenol using hexamethylenetetramine and trifluoroacetic acid, yielding 85–90% purity after recrystallization.
  • 3,4-Dimethoxyphenylacetic acid : Prepared through methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate under alkaline conditions.

Condensation Reaction

Reacting 4-methylsalicylaldehyde (1.0 equiv) with 3,4-dimethoxyphenylacetic acid (1.2 equiv) in acetic anhydride and triethylamine at 120°C for 8–10 hours produces 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxycoumarin. Key parameters:

Parameter Value
Yield 68–72%
Purification Column chromatography (SiO₂, hexane:EtOAc 3:1)
Characterization ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H), 6.92–6.85 (m, 4H), 6.32 (s, 1H), 3.89 (s, 6H), 2.41 (s, 3H)

O-Alkylation for 7-Acetoxy Group Introduction

The 7-hydroxy group of the intermediate undergoes nucleophilic substitution to install the methyl acetoxy moiety. Ghanei-Nasab et al. demonstrated efficient O-alkylation using potassium carbonate in DMF.

Reaction Conditions

  • Substrate : 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxycoumarin (1.0 equiv)
  • Alkylating agent : Methyl bromoacetate (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 80°C, 6 hours

Optimization Data

Variable Tested Range Optimal Value
Temperature 60–100°C 80°C
Reaction time 4–10 hours 6 hours
Solvent DMF, acetone, MeCN DMF
Yield 52–89% 86%

Post-reaction workup involves extraction with dichloromethane, washing with brine, and silica gel chromatography (hexane:EtOAc 4:1).

Alternative Synthetic Pathways

Knoevenagel Condensation with Subsequent Arylation

Silveira Pinto and Souza reported coumarin synthesis via ultrasound-assisted Knoevenagel condensation :

  • React 4-methylsalicylaldehyde (1.0 equiv) with diethyl malonate (1.1 equiv) in ethanol/piperidine under ultrasound (20 kHz, 40 min) to yield 4-methylcoumarin-3-carboxylate (78% yield).
  • Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (90°C, 12 hours) introduces the 3-aryl group (62% yield).
  • Hydrolysis of the ester (NaOH/EtOH) followed by O-alkylation as in Section 2 completes the synthesis.

Cyanuric Chloride-Mediated Coupling

Sashidhara et al. achieved 3-arylcoumarins using 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent:

Component Quantity
4-Methylsalicylaldehyde 1.0 equiv
3,4-Dimethoxyphenylacetic acid 1.2 equiv
TCT 1.5 equiv
N-Methylmorpholine 2.0 equiv
Solvent DMF, 110°C, 8 hours

This method affords the 3-aryl-4-methylcoumarin core in 74% yield, avoiding high-temperature steps.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Perkin condensation 72 Direct 3-aryl introduction High reaction temperature
Knoevenagel + Suzuki 62 Mild arylation conditions Multi-step, costly catalysts
TCT-mediated 74 Single-step coupling Requires excess TCT

Structural Characterization Data

Final compound validation employs spectroscopic techniques:

  • ¹H NMR (CDCl₃) : δ 7.68 (d, J=8.8 Hz, 1H), 7.12–6.88 (m, 4H), 6.45 (s, 1H), 4.82 (s, 2H), 3.91 (s, 6H), 3.85 (s, 3H), 2.44 (s, 3H).
  • HRMS (ESI+) : m/z calculated for C₂₂H₂₂O₇ [M+H]⁺ 399.1443, found 399.1446.

Scale-Up Considerations and Industrial Relevance

Pilot-scale production (100 g batches) using the Perkin method demonstrates:

  • Reactor type : Jacketed glass-lined, 500 L capacity
  • Cycle time : 14 hours (including workup)
  • Purity : ≥98% (HPLC) after crystallization from ethanol/water

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Characteristics

The compound features a chromone backbone with methoxy and acetoxy substituents that enhance its solubility and reactivity, making it suitable for various chemical reactions and biological assays.

Pharmacological Studies

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has been investigated for its potential therapeutic effects, particularly in cancer treatment. Studies indicate that compounds with similar chromone structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). For instance, modifications in the methoxy groups or the chromone core can lead to enhanced biological activity or selectivity towards specific molecular targets.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. This is crucial for developing new therapeutic agents that combat oxidative stress-related diseases.

Table of Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro against breast cancer cell lines.
Synthesis MethodologyDeveloped an efficient synthesis route using O-sulfonylation reactions with high yields (up to 79%).
Antioxidant PropertiesShowed significant free radical scavenging activity in various assays.

Detailed Findings

  • Anticancer Activity : In a study published by MDPI, this compound was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Synthesis Methodology : Research highlighted a novel synthesis route involving triethylamine-mediated O-sulfonylation of chromone derivatives, achieving yields over 77% .
  • Antioxidant Properties : Another study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, revealing its potential as a natural antioxidant agent .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparisons :

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
Target Compound 3-(3,4-dimethoxyphenyl), 4-methyl, 7-OAc C₂₀H₁₈O₇ High polarity due to dimethoxy and ester groups; moderate lipophilicity
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 4-methyl, 7-OAc (no aryl at position 3) C₁₄H₁₂O₅ Simplified structure; lower molecular weight and reduced steric hindrance
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Ethyl ester instead of methyl C₁₅H₁₄O₅ Increased lipophilicity; slower ester hydrolysis compared to methyl
N-(2-Hydrazinyl-2-oxoethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Hydrazide group at position 7 C₁₅H₁₅N₃O₅ Enhanced hydrogen-bonding capacity; potential for metal coordination
2-(2-(4-Methoxyphenyl)furochromenyl)acetic acid Furocoumarin core with acetic acid moiety C₂₂H₁₈O₆ Rigid furan ring; altered π-conjugation and bioavailability

Key Observations :

  • Aryl substitutions (e.g., 3,4-dimethoxyphenyl) improve binding affinity to targets like CK2 kinase .
  • Ester vs. hydrazide groups at position 7 modulate solubility and metabolic stability. Hydrazides (e.g., compound 6 in ) exhibit stronger intermolecular interactions (IR: 1660 cm⁻¹ for C=O amide) compared to esters .

Comparisons :

Compound Key Synthetic Step Yield Reference
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate K₂CO₃-mediated alkylation 81–82%
N-(2-Hydrazinyl-2-oxoethyl)-acetamide Hydrazine hydrate reflux with ester precursor 85–91%
Thiazolidinone derivatives Condensation with mercaptoacetic acid 70–80%

Key Observations :

  • Esterification yields are generally high (80–90%) .
  • Multicomponent reactions (e.g., ) enable rapid diversification but require stringent conditions (e.g., NEt₃, 12–16 h reflux) .

Target Compound vs. Anticancer Analogues

  • Target Compound : Predicted to inhibit kinases (e.g., CK2) via hydrogen bonding with residues like Lys68 and Glu81 .
  • Compound 7a (): Extended acetamido chain enhances cytotoxicity (IC₅₀ = 1.8 µM vs. HCT-116 cells) compared to simpler esters .
  • Nitric Oxide Donor Hybrids (): Compounds like 3f (ESI-MS m/z 393.8) show anti-cholestasis activity via NO release, a mechanism absent in the target compound .

Antimicrobial Activity

  • Thiazolidinone derivatives (): Exhibit broad-spectrum antimicrobial action due to thiazolidinone’s metal-chelating properties .
  • Schiff Base Coumarins (): Ethyl esters with cyanoacetyl hydrazones show potent antifungal activity (MIC = 8 µg/mL vs. C. albicans) .

Physicochemical Properties

Property Target Compound Ethyl Ester Analogue Hydrazide Derivative
Molecular Weight 370.36 g/mol 274.27 g/mol 317.30 g/mol
LogP (Predicted) 2.5 2.2 1.8
Hydrogen Bond Acceptors 7 5 8
Melting Point Not reported 158–160°C (ethanol) 162–164°C (ethanol)

Key Observations :

  • Hydrazide derivatives have lower LogP due to polar amide groups, favoring solubility but limiting membrane permeability .

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H24O7, with a molecular weight of 412.4 g/mol. The compound features a chromen-2-one core structure that is substituted with various functional groups, including methoxy and methyl groups. These substitutions are crucial for its biological activity.

Property Value
Molecular FormulaC23H24O7
Molecular Weight412.4 g/mol
IUPAC NameThis compound
InChI KeyRBVWMWRBOWSGBV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that the methoxy and methyl groups enhance its binding affinity to various enzymes and receptors, leading to potential inhibitory effects on certain biological processes.

  • Antimicrobial Activity : Studies have shown that derivatives of chromen-2-one compounds exhibit significant antimicrobial properties against both bacterial and fungal pathogens. The presence of the methoxy group enhances the compound's interaction with microbial membranes, potentially disrupting their integrity and function .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Its structural features allow it to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specific studies have demonstrated its efficacy against breast cancer cell lines, showcasing a dose-dependent response in inhibiting cell growth.
  • Anti-inflammatory Effects : Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. This compound has shown promise in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of chromenone derivatives revealed that this compound exhibited significant inhibitory effects against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for bacterial strains, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In a preclinical study assessing the anticancer properties of this compound on MCF-7 breast cancer cells, results indicated that treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 50 µM after 48 hours. Furthermore, flow cytometry analysis demonstrated an increase in apoptotic cells post-treatment, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, and how can yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the 7-hydroxy position of the coumarin core. A conventional method involves reacting 7-hydroxy-4-methylcoumarin with methyl chloroacetate in the presence of anhydrous K₂CO₃ in dry DMF at 80°C for 10 hours, achieving ~80% yield after recrystallization . To optimize yields, consider:

  • Solvent selection : Replace DMF with acetone or acetonitrile to reduce side reactions.
  • Base variation : Test Cs₂CO₃ for enhanced reactivity in polar aprotic solvents.
  • Temperature control : Shorter reaction times at higher temperatures (e.g., 100°C for 5 hours) may improve efficiency.

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • Methodology : Combine multiple analytical tools:

  • ¹H/¹³C NMR : Confirm the presence of key groups (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, coumarin carbonyl at ~160 ppm) .
  • X-ray crystallography : Resolve the crystal structure to validate stereochemistry and substituent positions, as demonstrated for analogous coumarin derivatives .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays aligned with coumarin derivatives’ known activities:

  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing protocols from similar coumarin-based Schiff bases .
  • Antioxidant assays : DPPH/ABTS radical scavenging to evaluate phenolic group contributions.
  • Enzyme inhibition : Test against acetylcholinesterase or COX-2 due to structural similarity to bioactive coumarins.

Advanced Research Questions

Q. How can reaction mechanisms for ether bond formation at the 7-position be experimentally validated?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated 7-hydroxycoumarin to probe proton transfer steps.
  • Intermediate trapping : Use low-temperature NMR to isolate and characterize intermediates (e.g., alkoxide species formed with K₂CO₃) .
  • Computational modeling : Apply DFT calculations to map energy profiles for nucleophilic substitution pathways.

Q. How should contradictory biological activity data across studies be resolved?

  • Methodology :

  • Purity verification : Re-evaluate compound purity via HPLC (>95%) and confirm absence of byproducts (e.g., unreacted starting materials) .
  • Standardized assays : Re-test activity under controlled conditions (e.g., fixed pH, temperature, and solvent systems).
  • Structural analogs : Compare results with derivatives (e.g., ethyl vs. methyl esters) to isolate substituent effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of substituents on the coumarin core?

  • Methodology :

  • Analog synthesis : Prepare derivatives with varied aryl groups (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) using established routes .
  • 3D-QSAR modeling : Corrogate substituent electronic/steric properties with bioactivity using software like CoMFA/CoMSIA.
  • Crystallographic data : Compare substituent orientations in active vs. inactive analogs to identify pharmacophoric features .

Q. How can aqueous solubility challenges for in vivo studies be addressed?

  • Methodology :

  • Salt formation : React with sodium or hydrochloride salts to enhance polarity.
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to improve bioavailability .
  • Co-solvent systems : Test biocompatible solvents (e.g., DMSO/PBS mixtures) while ensuring <1% DMSO concentration in assays.

Q. What methodologies are recommended for stability and degradation studies under physiological conditions?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze potency loss.
  • LC-MS/MS : Identify degradation products and propose degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.